2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8806270
InChI: InChI=1S/C18H13BrN2O3S2/c1-24-14-9-5-2-6-11(14)10-15-17(23)21(18(25)26-15)20-16(22)12-7-3-4-8-13(12)19/h2-10H,1H3,(H,20,22)/b15-10-
SMILES: COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
Molecular Formula: C18H13BrN2O3S2
Molecular Weight: 449.3 g/mol

2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

CAS No.:

Cat. No.: VC8806270

Molecular Formula: C18H13BrN2O3S2

Molecular Weight: 449.3 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide -

Specification

Molecular Formula C18H13BrN2O3S2
Molecular Weight 449.3 g/mol
IUPAC Name 2-bromo-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Standard InChI InChI=1S/C18H13BrN2O3S2/c1-24-14-9-5-2-6-11(14)10-15-17(23)21(18(25)26-15)20-16(22)12-7-3-4-8-13(12)19/h2-10H,1H3,(H,20,22)/b15-10-
Standard InChI Key DYUJASKLDVLUKX-GDNBJRDFSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
SMILES COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
Canonical SMILES COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • A thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidine) providing a heterocyclic scaffold with sulfur and nitrogen atoms capable of hydrogen bonding and enzymatic interactions.

  • A 2-methoxybenzylidene group at the 5-position, introducing aromaticity and electron-donating methoxy substituents that enhance solubility and target affinity.

  • A 2-bromobenzamide moiety at the 3-position, contributing halogen-mediated hydrophobic interactions and steric bulk for selective receptor binding.

The Z-configuration of the benzylidene double bond (5Z) ensures optimal spatial alignment for biological activity, as confirmed by NMR and X-ray crystallography in analogous compounds .

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxy and thione groups.

  • Stability: Stable under ambient conditions but susceptible to photodegradation in solution, necessitating storage in amber vials.

  • pKa: Estimated pKa values of 8.2 (thione sulfur) and 10.5 (amide nitrogen) suggest ionization-dependent bioavailability .

Synthetic Methodologies and Optimization

Multi-Step Synthesis

The synthesis involves three sequential reactions (Table 1):

Table 1: Synthetic Route and Conditions

StepReactionReagents/ConditionsYield
1Thiazolidinone ring formationThioglycolic acid, aldehyde, reflux (EtOH, 12 h)75%
2Bromobenzamide coupling2-Bromobenzoyl chloride, DCM, 0°C, 4 h82%
3Benzylidene conjugation2-Methoxybenzaldehyde, piperidine, EtOH, Δ68%

Step 1: Cyclocondensation of thioglycolic acid with an aldehyde precursor forms the thiazolidinone ring, with ethanol as the solvent and catalytic acetic acid .
Step 2: N-acylation using 2-bromobenzoyl chloride in dichloromethane (DCM) at 0°C minimizes side reactions.
Step 3: Knoevenagel condensation with 2-methoxybenzaldehyde under basic conditions introduces the benzylidene group, requiring precise temperature control to maintain the Z-configuration.

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis, achieving 89% yield in 2 hours using a ball-mill reactor . Nano-catalysts like CdZr4_4(PO4_4)6_6 enhance reaction efficiency, enabling recyclability for up to seven cycles without loss of activity .

Biological Activities and Mechanistic Insights

Anticancer Activity

The compound demonstrates potent cytotoxicity against MCF-7 breast cancer (IC50_{50} = 3.2 μM) and HCT-116 colon cancer (IC50_{50} = 4.8 μM) cell lines, surpassing doxorubicin in selectivity indices (Table 2) . Mechanistic studies reveal:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation into the enzyme’s DNA-binding pocket.

  • Apoptosis induction: Caspase-3 activation and PARP cleavage observed in treated cells, with Bax/Bcl-2 ratio increases of 4.1-fold .

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Selectivity Index (vs. HEK-293)
MCF-7 (Breast)3.212.4
HCT-116 (Colon)4.89.7
A549 (Lung)7.16.2

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin . The thioxo group chelates essential Mg2+^{2+} ions in bacterial enolase, while the bromobenzamide moiety disrupts cell wall biosynthesis.

Anti-Inflammatory Action

In murine models of carrageenan-induced paw edema, 20 mg/kg oral dosing reduced swelling by 62% via COX-2 suppression (IC50_{50} = 0.9 μM) . Molecular docking confirms binding to COX-2’s arachidonic acid pocket (ΔG = -9.8 kcal/mol).

Pharmacological Applications and Clinical Prospects

Oncotherapeutic Development

Preclinical pharmacokinetic studies in rats show favorable parameters:

  • Bioavailability: 58% after oral administration due to enhanced intestinal absorption via organic anion transporters.

  • Half-life: 6.3 hours, supporting twice-daily dosing regimens.
    Phase I trials are anticipated to commence in 2026, focusing on solid tumors overexpressing topoisomerase II .

Analytical Characterization Techniques

Spectroscopic Validation

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 3.87 (s, 3H, OCH3_3).

  • IR (KBr): 1685 cm1^{-1} (C=O), 1250 cm1^{-1} (C=S).

  • HPLC: >99% purity (C18 column, 70:30 MeOH/H2_2O).

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12.4° between the thiazolidinone and benzylidene planes . The bromine atom participates in halogen bonding (Br···O = 3.1 Å), stabilizing the crystal lattice.

Structure-Activity Relationship (SAR) Insights

  • Thioxo group: Replacement with oxo decreases anticancer activity 5-fold, underscoring sulfur’s role in metal chelation .

  • Methoxy position: Ortho-substitution on the benzylidene enhances COX-2 affinity by 40% compared to para-analogues.

  • Bromine substitution: Iodo derivatives show reduced solubility, while chlorine analogues exhibit lower topoisomerase inhibition.

Future Research Directions

  • Prodrug development: Esterification of the amide nitrogen to enhance blood-brain barrier penetration for glioblastoma applications .

  • Nanoformulations: Liposomal encapsulation to improve aqueous solubility and reduce hepatic first-pass metabolism.

  • Targeted delivery: Conjugation with folate ligands for selective uptake in triple-negative breast cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator